molecular formula C53H100N16O13 B1669297 Polymixin E1 CAS No. 7722-44-3

Polymixin E1

Katalognummer B1669297
CAS-Nummer: 7722-44-3
Molekulargewicht: 1169.5 g/mol
InChI-Schlüssel: XDJYMJULXQKGMM-HHAJOKTESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Polymixin E1, also known as Colistin A, is a vital antibiotic used for the treatment of multiresistant Gram-negative ESKAPE pathogen infections . It is a major constituent of the cationic lipopeptide antibiotic colistin, originally isolated from B. polymyxa . It is active against P. aeruginosa and E. coli .


Synthesis Analysis

Polymixin E1 is a mixture of related decapeptides, polymyxin E1 (colistin A) and polymyxin E2 (colistin B). These have a general structure composed of a cyclic heptapeptide moiety and a side chain acylated at the N-terminus by a fatty acid . Two strategies were developed to synthesize the acylated cyclic peptides known as polymyxins .


Molecular Structure Analysis

Polymixin E1 has a general structure composed of a cyclic heptapeptide moiety and a side chain acylated at the N-terminus by a fatty acid . The structure of polymyxin E1 is concluded to be (I; R = (+) 6-methyloctanoyl, X = D -Leu) and is therefore identical with that of colistin A .


Physical And Chemical Properties Analysis

Polymixin E1 is limited by their high nephrotoxicity and neurotoxicity, as well as their poor permeability and absorption in the gastrointestinal tract . Topical administration of polymyxins is limited by their low activity due to their susceptibility to environmental conditions (hydrolysis, oxidation) and the wound environment (pH, proteolysis), in addition to their minimal residence time .

Wissenschaftliche Forschungsanwendungen

1. Treatment of Multiresistant Gram-Negative ESKAPE Pathogen Infections

  • Application Summary : Polymyxins, including Polymyxin E1, are vital antibiotics for the treatment of multiresistant Gram-negative ESKAPE pathogen infections . These infections are caused by bacteria such as Acinetobacter, Pseudomonas, and various Enterobacteriaceae (including Klebsiella, Escherichia coli, and Serratia), which can cause severe lethal infections .
  • Methods of Application : The clinical value of Polymyxin E1 is limited by its high nephrotoxicity and neurotoxicity, as well as its poor permeability and absorption in the gastrointestinal tract . To overcome these limitations, various polymyxin delivery systems have been developed to improve polymyxin bioavailability and reduce drug toxicity through targeted and controlled release . These systems include polymer particles, liposomes, and conjugates for oral, inhalation, and parenteral delivery, and gels, polymer fibers, and membranes for topical administration .
  • Results or Outcomes : The application of these systems protects polymyxin molecules from the negative effects of both physiological and pathological factors while achieving higher concentrations at the target site and reducing dosage and toxicity .

2. Biosynthesis of Polymyxin E1 and E2

  • Application Summary : Polymyxin E1, along with Polymyxin E2, is produced by a fermentation process of the natural producer Paenibacillus polymyxa var colistinus . The biosynthesis of these compounds is coded by nonribosomal peptide synthetases (NRPS) .
  • Methods of Application : The biosynthesis pathway of Polymyxin E1 and E2 involves a genomic library construction to identify the gene cluster responsible for the biosynthesis of polymyxins . The selection of the clones harbouring the sequences of interest is obtained by a simple PCR-based screening .
  • Results or Outcomes : The identification and characterization of the biosynthesis pathway of Polymyxin E1 and E2 provide insightful information that might contribute to future drug developments in this group of antibiotics .

3. Drug Delivery Systems

  • Application Summary : Polymyxin E1 is used in various drug delivery systems to improve bioavailability and reduce drug toxicity through targeted and controlled release . These systems are designed to protect polymyxin molecules from the negative effects of both physiological and pathological factors while achieving higher concentrations at the target site and reducing dosage and toxicity .
  • Methods of Application : The most suitable systems for improving oral, inhalation, and parenteral polymyxin delivery are polymer particles, liposomes, and conjugates . For topical administration of polymyxin for the treatment of infected wounds and burns, gels, polymer fibers, and membranes are used .
  • Results or Outcomes : The application of these systems has shown to improve the properties of polymyxin, which is of great interest to researchers who are focused on developing antimicrobial drugs that show increased efficacy and safety .

4. Resistance Emergence and Potential Solutions

  • Methods of Application : The resistance to polymyxins arises primarily by the modification of the lipopolysaccharides (LPS) in the outer membrane (OM) . The LPS modification pathways are largely regulated by the bacterial two-component signal transduction (TCS) systems .
  • Results or Outcomes : Targeting or modulating the TCS signalling mechanisms can be pursued as an alternative to treat the infections caused by polymyxin-resistant MDR pathogens .

5. Quantitation in Human Plasma

  • Application Summary : A novel LC-MS/MS method has been developed for the quantitation of Polymyxin E1 (colistin A) and Polymyxin E2 (colistin B) in human plasma .
  • Methods of Application : The method involves the use of liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) for the accurate and sensitive detection and quantification of Polymyxin E1 and E2 in human plasma .
  • Results or Outcomes : This method provides a reliable tool for the therapeutic drug monitoring of Polymyxin E1 and E2, which is crucial for optimizing dosage regimens and improving therapeutic efficacy .

6. Nanomedicine-Based Forms of Antimicrobial Drugs

  • Application Summary : Polymyxin E1 is used in the development of nanomedicine-based forms of existing antimicrobial drugs to control multidrug resistance of microorganisms . This is an alternative strategy to the synthesis of new drugs .
  • Methods of Application : The development of nanomedicine-based forms of antimicrobial drugs involves the conjugation or encapsulation of antibiotics in polymer and lipid systems for oral administration . This allows control of the site of release, protects drugs from the aggressive environment of the gastrointestinal tract, and improves intestinal permeability and absorption .
  • Results or Outcomes : The application of these systems has shown to improve the properties of polymyxin, which is of great interest to researchers who are focused on developing antimicrobial drugs that show increased efficacy and safety .

7. Genetic Regulatory Mechanism for Resistance Emergence

  • Application Summary : Polymyxin E1 is used in the study of the genetic regulatory mechanism responsible for the emergence of resistance . This review aims to update our current understanding in the field and suggest possible solutions that can be pursued for future antibiotic development .
  • Methods of Application : The resistance to polymyxins arises primarily by the modification of the lipopolysaccharides (LPS) in the outer membrane (OM) . The LPS modification pathways are largely regulated by the bacterial two-component signal transduction (TCS) systems . Therefore, targeting or modulating the TCS signalling mechanisms can be pursued as an alternative to treat the infections caused by polymyxin-resistant MDR pathogens .
  • Results or Outcomes : This aspect of research provides insightful information on colistin biosynthesis and might contribute to future drug developments in this group of antibiotics .

Zukünftige Richtungen

There is a great interest in developing various polymyxin delivery systems that improve polymyxin bioavailability and reduce drug toxicity through targeted and controlled release . The most suitable systems for improving oral, inhalation, and parenteral polymyxin delivery are polymer particles, liposomes, and conjugates, while gels, polymer fibers, and membranes are attractive materials for topical administration of polymyxin for the treatment of infected wounds and burns .

Eigenschaften

IUPAC Name

(6S)-N-[(2S)-4-amino-1-[[(2S,3R)-1-[[(2S)-4-amino-1-oxo-1-[[(3S,6S,9S,12S,15R,18S,21S)-6,9,18-tris(2-aminoethyl)-3-[(1R)-1-hydroxyethyl]-12,15-bis(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]butan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]-6-methyloctanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C53H100N16O13/c1-9-30(6)12-10-11-13-41(72)60-33(14-20-54)48(77)69-43(32(8)71)53(82)65-36(17-23-57)45(74)64-38-19-25-59-52(81)42(31(7)70)68-49(78)37(18-24-58)62-44(73)34(15-21-55)63-50(79)39(26-28(2)3)67-51(80)40(27-29(4)5)66-46(75)35(16-22-56)61-47(38)76/h28-40,42-43,70-71H,9-27,54-58H2,1-8H3,(H,59,81)(H,60,72)(H,61,76)(H,62,73)(H,63,79)(H,64,74)(H,65,82)(H,66,75)(H,67,80)(H,68,78)(H,69,77)/t30-,31+,32+,33-,34-,35-,36-,37-,38-,39-,40+,42-,43-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDJYMJULXQKGMM-HHAJOKTESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)CCCCC(=O)NC(CCN)C(=O)NC(C(C)O)C(=O)NC(CCN)C(=O)NC1CCNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CCN)CC(C)C)CC(C)C)CCN)CCN)C(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)CCCCC(=O)N[C@@H](CCN)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCN)C(=O)N[C@H]1CCNC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC1=O)CCN)CC(C)C)CC(C)C)CCN)CCN)[C@@H](C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C53H100N16O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5049079
Record name Colistin A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5049079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1169.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Colistin A

CAS RN

7722-44-3
Record name Colistin A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007722443
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Colistin A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5049079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name COLISTIN A
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/500HI50Z9H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.